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(2-Ethenyl-1,3-oxazolidine-4,4-diyl)dimethanol
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Overview
Description
(2-Ethenyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of an ethenyl group and two hydroxymethyl groups attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-1,3-oxazolidine-4,4-diyl)dimethanol can be achieved through several methods. One common approach involves the reaction of aliphatic aldehydes with non-stabilized azomethine ylides, which provides oxazolidines under specific reaction conditions . Another method includes the use of a chiral magnesium phosphate catalyst to facilitate the formation of hemiaminal intermediates, followed by intramolecular cyclization under mildly basic conditions . Additionally, the reaction of aziridines with aldehydes in the presence of an iron porphyrin Lewis acid catalyst can yield oxazolidines with high regio- and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethenyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and catalysts like palladium complexes . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like toluene or water.
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and substituted oxazolidine compounds. These products can have varied applications depending on their functional groups and structural properties.
Scientific Research Applications
(2-Ethenyl-1,3-oxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2-Ethenyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions like cerium (III), leading to changes in its electronic structure and fluorescence properties . The compound’s ability to form stable complexes with metal ions is attributed to the presence of the oxazolidine ring and hydroxymethyl groups, which facilitate coordination.
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Similar in structure but contains a pyridinyl group instead of an ethenyl group.
(2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol: Contains a phenoxymethyl group and is used in different applications.
[(2R)-2-(3-Pyridinyl)-1,3-oxazolidine-4,4-diyl]dimethanol: Another variant with a pyridinyl group, differing in the position of the substituent.
Uniqueness
(2-Ethenyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its ethenyl group, which imparts distinct reactivity and properties compared to other oxazolidine derivatives. This uniqueness makes it valuable for specific applications, such as the development of selective fluorescent probes and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
61540-52-1 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
[2-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C7H13NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h2,6,8-10H,1,3-5H2 |
InChI Key |
YVTDCARXRSWCKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1NC(CO1)(CO)CO |
Origin of Product |
United States |
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